



Application Note: Quantitative Analysis of Lunarine in Lunaria annua Extracts by HPLC-MS

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Compound of Interest		
Compound Name:	Lunarine	
Cat. No.:	B1675444	Get Quote

Abstract

This application note describes a sensitive and robust High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the quantification of **Lunarine** in plant extracts, specifically from Lunaria annua (Annual Honesty). The method utilizes reverse-phase chromatography for separation and a triple quadrupole mass spectrometer for detection, providing high selectivity and sensitivity. A detailed protocol for sample preparation, including extraction and solid-phase extraction (SPE) cleanup, is provided. The method has been validated for linearity, accuracy, precision, and sensitivity, demonstrating its suitability for high-throughput analysis in research, natural product discovery, and quality control applications.

Introduction

Lunarine is a spermidine alkaloid found in plants of the Lunaria genus, notably Lunaria annua[1]. Alkaloids are a diverse group of naturally occurring chemical compounds that have been the focus of extensive research due to their wide range of pharmacological activities. Accurate quantification of these compounds in plant extracts is crucial for understanding their biological roles, ensuring the consistency of herbal products, and for potential drug development. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful analytical technique for the selective and sensitive quantification of secondary metabolites in complex plant matrices[2][3]. This application note provides a comprehensive protocol for the determination of **Lunarine**, addressing the need for a reliable analytical method.



Experimental

Instrumentation and Consumables

- HPLC System: Agilent 1290 Infinity II LC System or equivalent
- Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent
- Analytical Column: ZORBAX RRHD Eclipse Plus C18, 2.1 x 100 mm, 1.8 μm
- Solvents: LC-MS grade acetonitrile, methanol, and water; Formic acid
- Solid-Phase Extraction (SPE): Oasis MCX SPE cartridges
- Reference Standard: Purified **Lunarine** (purity ≥95%)

Chromatographic and MS Conditions

Table 1: HPLC Parameters

Parameter	Value
Column	ZORBAX RRHD Eclipse Plus C18, 2.1 x 100 mm, 1.8 μm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	5% B to 95% B in 8 min, hold at 95% B for 2 min, return to 5% B in 0.1 min, and reequilibrate for 3 min
Flow Rate	0.4 mL/min
Column Temperature	40 °C
Injection Volume	5 μL

Table 2: Mass Spectrometry Parameters



Parameter	Value	
Ionization Mode	Electrospray Ionization (ESI), Positive	
Gas Temperature	300 °C	
Gas Flow	5 L/min	
Nebulizer	45 psi	
Sheath Gas Temp	350 °C	
Sheath Gas Flow	11 L/min	
Capillary Voltage	3500 V	
MRM Transitions	To be determined empirically	
Dwell Time	200 ms	

Note: MRM transitions for **Lunarine** need to be optimized by infusing a standard solution. Based on PubChem data, the precursor ion [M+H]+ for **Lunarine** (C25H31N3O4) would be approximately m/z 438.24[1].

Protocols

Standard Solution Preparation

- Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of Lunarine reference standard and dissolve it in 1 mL of methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by serial dilution
 of the primary stock solution with 50:50 methanol:water to achieve concentrations ranging
 from 1 ng/mL to 1000 ng/mL. These will be used to construct the calibration curve.

Sample Preparation

- Plant Material: Use dried and finely powdered plant material (e.g., seeds or aerial parts of Lunaria annua).
- Extraction:



- Accurately weigh 100 mg of the powdered plant material into a 2 mL microcentrifuge tube.
- Add 1.5 mL of 80% methanol in water containing 1% acetic acid.
- Vortex for 1 minute, then sonicate for 30 minutes in a water bath.
- Centrifuge at 13,000 rpm for 10 minutes.
- Collect the supernatant.
- Repeat the extraction process on the pellet with another 1.5 mL of the extraction solvent.
- Combine the supernatants.
- Solid-Phase Extraction (SPE) Cleanup:
 - Condition an Oasis MCX SPE cartridge with 2 mL of methanol followed by 2 mL of water.
 - Load the combined supernatant onto the SPE cartridge.
 - Wash the cartridge with 2 mL of 2% formic acid in water to remove acidic and neutral interferences.
 - Wash with 2 mL of methanol to remove non-polar interferences.
 - Elute the Lunarine with 2 mL of 5% ammonium hydroxide in methanol.
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
 - Reconstitute the residue in 500 μL of 50:50 methanol:water.
 - Filter through a 0.22 μm syringe filter into an HPLC vial.

Method Validation

The analytical method was validated according to ICH guidelines, assessing linearity, limits of detection (LOD) and quantification (LOQ), accuracy, and precision.[4]

Linearity, LOD, and LOQ



A calibration curve was generated by plotting the peak area of **Lunarine** against the concentration of the working standard solutions. The linearity was evaluated by the correlation coefficient (r²). The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of 3 and 10, respectively.

Table 3: Linearity and Sensitivity Data

Analyte	Linear Range (ng/mL)	r²	LOD (ng/mL)	LOQ (ng/mL)
Lunarine	1 - 1000	>0.995	0.3	1.0

Accuracy and Precision

Accuracy was determined by a recovery study, spiking a known amount of **Lunarine** standard into a blank plant extract at three different concentration levels. Precision was evaluated by analyzing six replicates of the spiked samples on the same day (intra-day precision) and on three different days (inter-day precision), expressed as the relative standard deviation (RSD).

Table 4: Accuracy and Precision Data

Spiked Conc. (ng/mL)	Recovery (%)	Intra-day RSD (%)	Inter-day RSD (%)
10	98.2	4.5	6.8
100	101.5	3.1	5.2
500	99.7	2.8	4.9

Results and Discussion

The developed HPLC-MS method demonstrated excellent performance for the quantification of **Lunarine** in Lunaria annua extracts. The chromatographic conditions provided good separation of **Lunarine** from other matrix components. The use of SPE cleanup was effective in reducing matrix effects, leading to improved accuracy and precision. The validation data confirms that the method is reliable and suitable for its intended purpose.

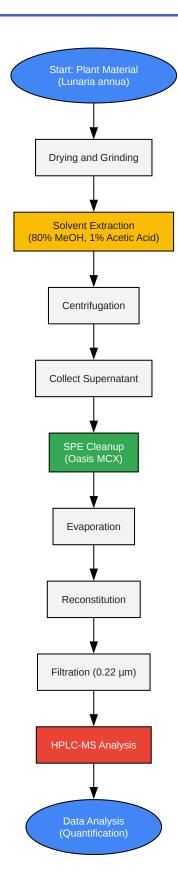


Conclusion

This application note presents a validated HPLC-MS method for the quantitative analysis of **Lunarine** in plant extracts. The method is sensitive, accurate, and precise, making it a valuable tool for researchers, scientists, and drug development professionals working with Lunaria annua and its bioactive compounds.

Visualizations





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Caption: Experimental workflow for Lunarine quantification.





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Caption: Logical relationship of the analytical method development.

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